2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
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Overview
Description
2-(3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a quinazolinone core, a benzyl group, and a cyclohexenyl ethyl side chain, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the quinazolinone intermediate.
Attachment of the Cyclohexenyl Ethyl Side Chain: The final step involves the acylation of the quinazolinone derivative with 2-(cyclohex-1-en-1-yl)ethylamine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to achieve high purity.
Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and by-products safely and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, cyclohexenyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Quinazoline N-oxides
Reduction: Alcohol derivatives of the original compound
Substitution: Functionalized derivatives with new groups at the benzyl or cyclohexenyl positions
Scientific Research Applications
2-(3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Studied for its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one.
Benzylated Compounds: Compounds with a benzyl group, such as benzylpenicillin.
Cyclohexenyl Derivatives: Compounds with a cyclohexenyl group, such as cyclohexenylamine.
Uniqueness
2-(3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is unique due to its combination of a quinazolinone core, benzyl group, and cyclohexenyl ethyl side chain
Properties
Molecular Formula |
C25H27N3O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C25H27N3O3/c29-23(26-16-15-19-9-3-1-4-10-19)18-27-22-14-8-7-13-21(22)24(30)28(25(27)31)17-20-11-5-2-6-12-20/h2,5-9,11-14H,1,3-4,10,15-18H2,(H,26,29) |
InChI Key |
JWBBDZPVKHOUBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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